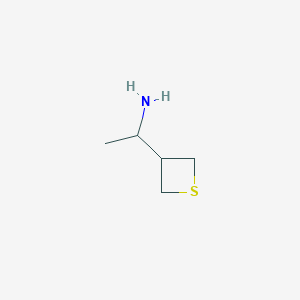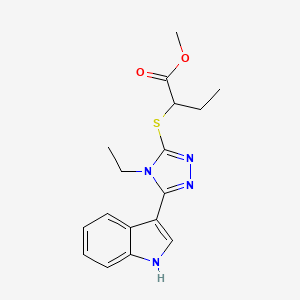
methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a complex organic compound belonging to the family of butanoates, notable for its intricate molecular structure. This compound merges functional groups from indoles, triazoles, and butanoates, giving it unique chemical properties and a wide range of applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate, several steps are typically followed:
Formation of the indol-3-yl derivative: : The synthesis begins with the creation of the indol-3-yl derivative through a Fischer indole synthesis reaction, utilizing hydrazine and ketones under acidic conditions.
Triazole ring formation: : The next step involves the formation of the 1,2,4-triazole ring via cyclization reactions, often employing thiosemicarbazide as a starting material.
Thioether linkage creation: : A thiol-ene reaction is performed to introduce the thioether group, combining the triazole derivative with a butanoate ester under UV light and in the presence of a radical initiator.
Final assembly: : The final step is the esterification reaction, where the triazole-thioether intermediate is reacted with methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is streamlined for efficiency and cost-effectiveness. High-throughput techniques and continuous flow reactors are employed to maintain consistent reaction conditions, improve yield, and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions with agents such as lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: : Nucleophilic substitution reactions are common, where the thioether group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, reaction conditions: acidic medium, elevated temperature.
Reduction: : Reagents like lithium aluminum hydride, reaction conditions: inert atmosphere, room temperature.
Substitution: : Reagents like sodium hydride, reaction conditions: polar aprotic solvents like dimethyl sulfoxide, moderate temperature.
Major Products
The major products of these reactions vary based on the specific reagents and conditions used, but include oxidized sulfoxides/sulfones, reduced alcohols, and substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate has broad scientific research applications:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and as a probe in reaction mechanisms studies.
Biology: : Investigated for its potential as a bioactive compound, particularly in enzyme inhibition and receptor binding studies.
Medicine: : Explored for potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.
Industry: : Utilized in the development of new materials, such as polymers with specific functional properties, and as a component in agrochemicals.
Mecanismo De Acción
Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate exerts its effects through several mechanisms, depending on the context of its application:
Molecular Targets: : It may interact with specific enzymes, inhibiting their activity, or bind to receptors, modulating signal transduction pathways.
Pathways Involved: : Its bioactivity involves key pathways such as oxidative stress response, inflammation mediation, and cellular apoptosis.
Comparación Con Compuestos Similares
When compared to similar compounds, methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Methyl 2-((4-methyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
Propyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
These compounds share similarities in their core structures but differ in their ester groups, impacting their solubility, reactivity, and bioactivity.
Conclusion
This compound is a versatile compound with significant potential across various fields of research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of new materials and the exploration of biological pathways.
Propiedades
IUPAC Name |
methyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-4-14(16(22)23-3)24-17-20-19-15(21(17)5-2)12-10-18-13-9-7-6-8-11(12)13/h6-10,14,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXDEKPKSGAAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
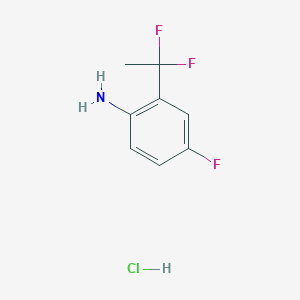
![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)

![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)
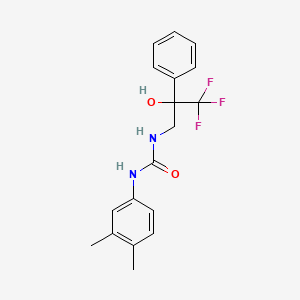
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)
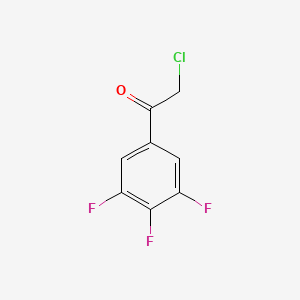

![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)
![N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973769.png)
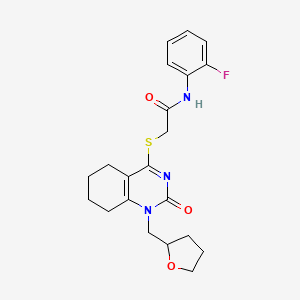
![N-[(4-FLUORO-2-METHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE](/img/structure/B2973772.png)
![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)
